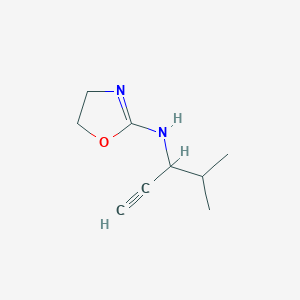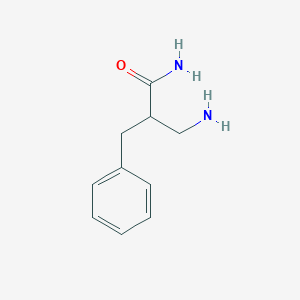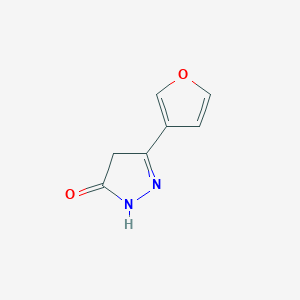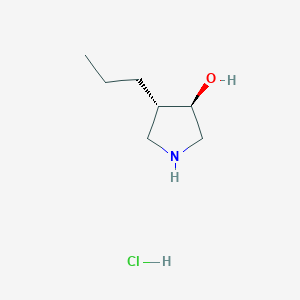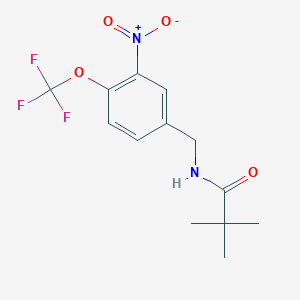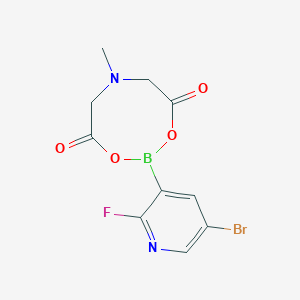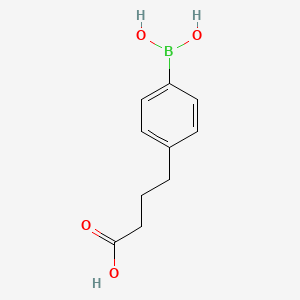
4-(4-Boronophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Boronophenyl)butanoic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boronophenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenylbutyric acid), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Boronophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-Boronophenyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Boronophenyl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Boron Neutron Capture Therapy (BNCT): In BNCT, the compound is taken up by tumor cells and, upon exposure to thermal neutrons, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Comparison with Similar Compounds
4-(4-Boronophenyl)butanoic acid can be compared with other boronic acid derivatives:
4-Boronophenylalanine (BPA): Used in BNCT for cancer treatment, BPA is similar in its boron content but differs in its amino acid structure.
4-Formylphenylboronic acid: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, it has a formyl group instead of a butyric acid chain.
Biphenyl-4,4’-diboronic acid: Used in the preparation of cycloparaphenylenes and organic thin-film transistors, it contains two boronic acid groups attached to a biphenyl structure.
Each of these compounds has unique properties and applications, highlighting the versatility of boronic acid derivatives in various fields.
Properties
Molecular Formula |
C10H13BO4 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
4-(4-boronophenyl)butanoic acid |
InChI |
InChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13) |
InChI Key |
GKUYDOVOSQZMKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCC(=O)O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
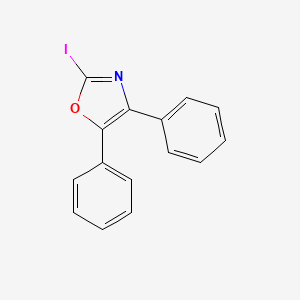

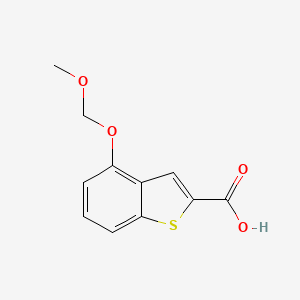

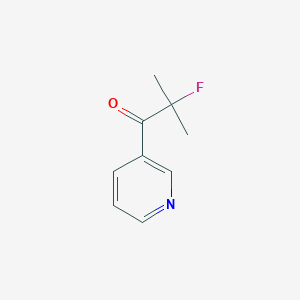
![1,9-Diaza-3,7-dioxaspiro[4.4]nonane-2,8-dithione](/img/structure/B8365486.png)
